Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a thiadiazole ring, and a 3,4-dimethylbenzamido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethylbenzamido Group: This step involves the acylation of the thiadiazole ring with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step is the esterification of the thiadiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the 3,4-dimethylbenzamido group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl ester group can also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(2,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific positioning of the 3,4-dimethylbenzamido group, which can influence its chemical reactivity and biological activity. The presence of both methyl groups in the benzamido substituent can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to higher specificity and potency.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHLKEOSKSPANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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